Hexamethylenetetramine tribromide
Overview
Description
Hexamethylenetetramine tribromide is a chemical compound known for its unique structure and reactivity. It is a derivative of hexamethylenetetramine, which is a heterocyclic organic compound. This compound is often used in various chemical reactions and has applications in different fields of scientific research.
Scientific Research Applications
Hexamethylenetetramine tribromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: It has applications in biochemical studies, where it can be used to modify biological molecules.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
Target of Action
Hexamethylenetetramine, also known as methenamine, hexamine, or urotropine, is a heterocyclic organic compound . It is a versatile reagent in organic synthesis and plays a major role in modern organic synthesis . It acts as the formyl carbon source in the Duff and Sommelet reactions, while in the Delepine reaction it provides the primary amino groups .
Mode of Action
Hexamethylenetetramine behaves akin to amine bases, undergoing protonation and N-alkylation . For example, alkylation with allyl chloride forms quaternary ammonium salts . The molecule has a tetrahedral cage-like structure, similar to adamantane . Four vertices are occupied by nitrogen atoms, which are linked by methylene groups .
Biochemical Pathways
Hexamethylenetetramine is involved in various biochemical pathways. In particular, in the Duff and Sommelet reactions, hexamethylenetetramine acts as the formyl carbon source, while in the Delepine reaction it provides the primary amino groups . It is also used in the synthesis of other organic compounds, including plastics, pharmaceuticals, and rubber additives .
Pharmacokinetics
Hexamethylenetetramine is absorbed rapidly from the human gastrointestinal tract . The hexamethylenetetramine concentration in plasma and serum reaches a maximum one to two hours after oral administration . Excretion of the orally administered substance takes place largely in the urine (up to 80% within 3 hours) .
Result of Action
The result of hexamethylenetetramine’s action depends on its application. For example, in the synthesis of other organic compounds, it acts as a versatile reagent . In medical applications, it is commonly used in treating urinary tract infections .
Action Environment
The effectiveness of hexamethylenetetramine as a drug depends greatly on the acidity of the urine . Therefore, environmental factors such as pH can influence the compound’s action, efficacy, and stability .
Safety and Hazards
Future Directions
While there are not many specific future directions mentioned for Hexamethylenetetramine tribromide, one study reported the synthesis of hexamethylenetetramine and H2 evolution from methanol and ammonia in one pot using a nanophotocatalyst . This could potentially open up new avenues for research and application.
Biochemical Analysis
Biochemical Properties
Hexamethylenetetramine plays a major role in modern organic synthesis . It acts as a formyl carbon source in the Duff and Sommelet reactions, while in the Delepine reaction it provides the primary amino groups . The structure of Hexamethylenetetramine is particularly stable, in contrast to the very reactive behavior shown by its di-hetero-substituted methylene groups .
Molecular Mechanism
Hexamethylenetetramine is generated in a highly exothermic condensation from six formaldehyde and four ammonia molecules with the loss of six waters . The exothermicity results from the transformation of six pi bonds into six sigma bonds .
Temporal Effects in Laboratory Settings
Hexamethylenetetramine is produced as the primary product (35% yield after 45 days at room temperature) from the UV irradiation of methanol-ammonia-water mixtures and has been synthesized in laboratory experiments that approximate conditions in the interstellar medium .
Metabolic Pathways
Hexamethylenetetramine is known to be hydrolyzed to methanimine, formaldehyde, and ammonia in acidic media .
Preparation Methods
Hexamethylenetetramine tribromide can be synthesized through the reaction of hexamethylenetetramine with bromine. The reaction typically occurs in an aqueous medium, where hexamethylenetetramine reacts with an excess of bromine to form this compound. The reaction conditions usually involve controlled temperatures and specific concentrations of reactants to ensure the desired product is obtained.
Chemical Reactions Analysis
Hexamethylenetetramine tribromide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can lead to the formation of simpler compounds.
Substitution: It can undergo substitution reactions where bromine atoms are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
Hexamethylenetetramine tribromide can be compared with other similar compounds, such as:
Hexamethylenetetramine: The parent compound, which lacks the bromine atoms.
Hexamethylenetetramine hydrobromide: A related compound with different bromine content.
Hexamethylenetetramine perbromide: Another brominated derivative with distinct properties.
The uniqueness of this compound lies in its specific bromine content and the resulting chemical reactivity, which distinguishes it from other related compounds.
Properties
IUPAC Name |
molecular bromine;1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4.Br2.BrH/c1-7-2-9-4-8(1)5-10(3-7)6-9;1-2;/h1-6H2;;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CERSDEAKMGSGGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N2CN3CN1CN(C2)C3.Br.BrBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Br3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20447473 | |
Record name | Hexamethylenetetramine tribromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20447473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149261-40-5 | |
Record name | Hexamethylenetetramine tribromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20447473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexamethylenetetramine hydrobromide perbromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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